

(S)-Mirtazapine-d3: A Comprehensive Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: (S)-Mirtazapine-d3

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An in-depth exploration of the chemical properties, pharmacology, and analytical applications of **(S)-Mirtazapine-d3**, a critical tool in psychiatric drug research and development.

This technical guide provides a detailed overview of **(S)-Mirtazapine-d3**, the deuterated analog of the S-enantiomer of Mirtazapine. Primarily utilized as an internal standard in quantitative analytical assays, a thorough understanding of its properties, as well as the pharmacology of its non-deuterated counterpart, is essential for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

(S)-Mirtazapine-d3 is a stable, isotopically labeled form of (S)-Mirtazapine. The incorporation of three deuterium atoms on the N-methyl group provides a distinct mass shift, crucial for its application in mass spectrometry-based analytical methods, without significantly altering its chemical behavior.

Table 1: Physicochemical and Structural Data

Property	Value	Reference(s)
Chemical Name	1,2,3,4,10,14b-hexahydro-2-(methyl-d3)-pyrazino[2,1-a]pyrido[2,3-c][1]benzazepine	[2]
Synonyms	(S)-Org3770 d3, (S)-6-Azamianserin d3	[3]
Molecular Formula	C ₁₇ H ₁₆ D ₃ N ₃	[2][4]
Molecular Weight	268.37 g/mol	[4][5]
CAS Number	1216678-68-0	[2]
Appearance	Neat solid	[2]
Purity	≥99% deuterated forms (d ₁ -d ₃); ≤1% d ₀	[2]
Storage	-20°C	[2]

Pharmacological Profile of Mirtazapine

Mirtazapine is classified as a noradrenergic and specific serotonergic antidepressant (NaSSA). [6] It is a racemic mixture of two enantiomers, (S)-(+)-mirtazapine and (R)-(-)-mirtazapine, both of which are pharmacologically active and contribute to its therapeutic effects. [1][7] The S-enantiomer is particularly noted for its antagonist activity at 5-HT₂ receptors. [3][8]

The primary mechanism of action of mirtazapine involves the blockade of central α₂-adrenergic autoreceptors and heteroreceptors. [1][9] This action inhibits the negative feedback loop for norepinephrine and serotonin release, leading to increased neurotransmission. Mirtazapine also exhibits potent antagonism at several other receptors, which contributes to its overall clinical profile, including its sedative and anxiolytic properties. [8]

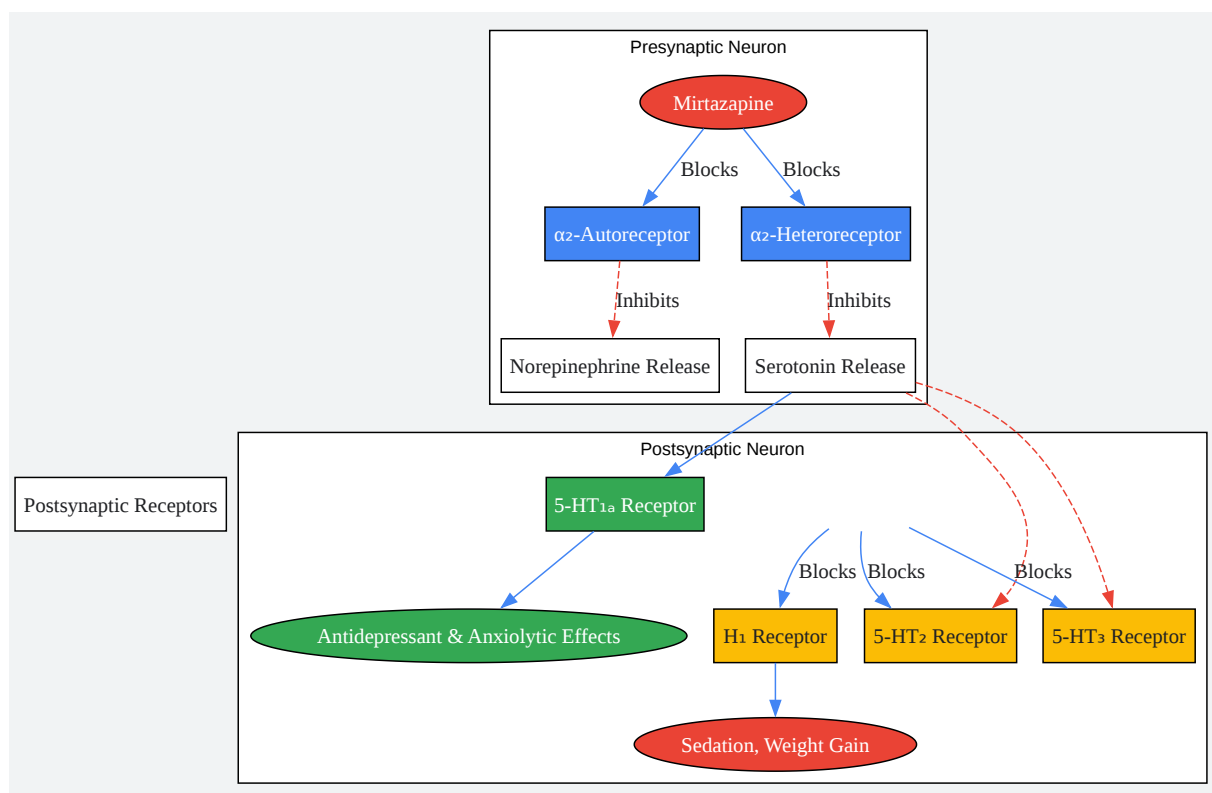
Table 2: Receptor Binding Profile of Mirtazapine

Receptor	Affinity (K _i , nM)	Reference(s)
Histamine H ₁	1.6	[8]
Serotonin 5-HT _{2a}	35	[8]
Serotonin 5-HT _{2C}	32	[8]
Adrenergic α _{2a}	45	[8]
Serotonin 5-HT ₃	3530	[8]
Adrenergic α ₁	670	[8]

Signaling Pathways and Mechanism of Action

Mirtazapine's therapeutic efficacy is rooted in its ability to enhance both noradrenergic and serotonergic signaling. By blocking presynaptic α₂-autoreceptors on noradrenergic neurons, it increases the release of norepinephrine. Simultaneously, by blocking α₂-heteroreceptors on serotonergic neurons, it enhances the release of serotonin. Furthermore, mirtazapine's potent blockade of 5-HT₂ and 5-HT₃ receptors directs the increased serotonin to stimulate 5-HT_{1a} receptors, which is thought to be a key contributor to its antidepressant and anxiolytic effects.

[1][9][10]



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Caption: Simplified signaling pathway of Mirtazapine.

Pharmacokinetic Profile of Mirtazapine

The pharmacokinetic properties of mirtazapine have been extensively studied. It is well-absorbed orally, with a bioavailability of approximately 50% due to first-pass metabolism.^[11] Mirtazapine is metabolized in the liver by cytochrome P450 enzymes, primarily CYP2D6 and CYP1A2, and to a lesser extent by CYP3A4.^{[3][12]} The pharmacokinetics are enantioselective, with the (R)-(-)-enantiomer exhibiting a longer elimination half-life than the (S)-(+)-enantiomer.^[11]

Table 3: Key Pharmacokinetic Parameters of Mirtazapine

Parameter	Value	Reference(s)
Bioavailability	~50%	^[11]
Time to Peak Plasma Concentration (T_{max})	~2 hours	^[11]
Plasma Protein Binding	~85%	^[11]
Elimination Half-Life ($t_{1/2}$)	20-40 hours	^[11]
Metabolism	Hepatic (CYP2D6, CYP1A2, CYP3A4)	^{[3][12]}
Excretion	75% Urine, 15% Feces	^[13]

Experimental Protocols and Analytical Applications

(S)-Mirtazapine-d3 is an indispensable tool for the quantitative analysis of mirtazapine in biological matrices. Its use as an internal standard corrects for variability in sample preparation and instrument response, ensuring accurate and precise results.

Experimental Protocol: Quantification of Mirtazapine in Human Plasma by LC-MS/MS

This protocol outlines a typical procedure for the determination of mirtazapine concentrations in human plasma for therapeutic drug monitoring or pharmacokinetic studies.

1. Sample Preparation:

- To 100 μL of human plasma, add 10 μL of **(S)-Mirtazapine-d3** internal standard solution (e.g., 1 $\mu\text{g}/\text{mL}$ in methanol).
- Add 200 μL of acetonitrile to precipitate plasma proteins.
- Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of mobile phase.

2. Chromatographic Conditions:

- LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
- Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 μm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Flow Rate: 0.4 mL/min.
- Gradient: A suitable gradient to separate mirtazapine from endogenous plasma components.
- Injection Volume: 5 μL .

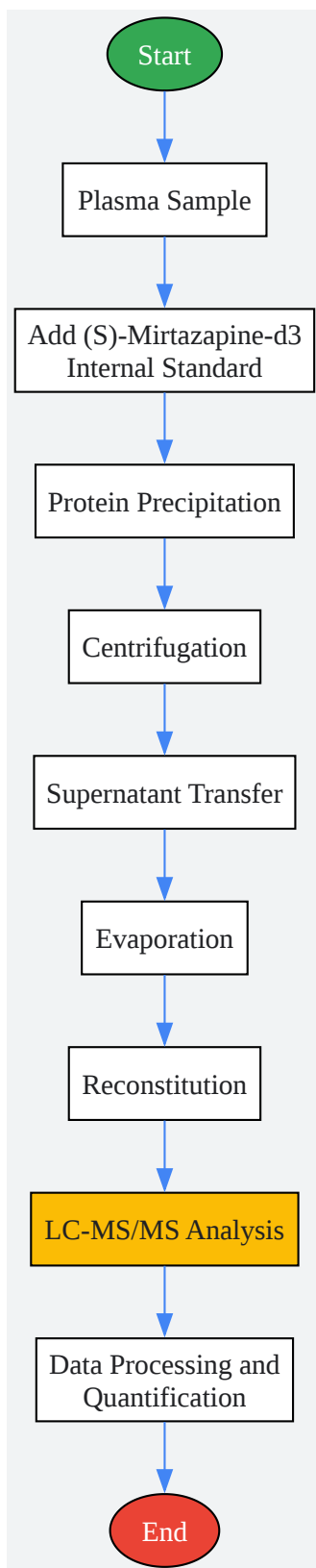
3. Mass Spectrometric Conditions:

- Mass Spectrometer: Triple quadrupole mass spectrometer.
- Ionization Mode: Positive electrospray ionization (ESI+).
- Multiple Reaction Monitoring (MRM) Transitions:
 - Mirtazapine: m/z 266.2 \rightarrow 201.1

- **(S)-Mirtazapine-d3**: m/z 269.2 \rightarrow 204.1

4. Data Analysis:

- A calibration curve is constructed by plotting the peak area ratio of mirtazapine to **(S)-Mirtazapine-d3** against the concentration of mirtazapine standards.
- The concentration of mirtazapine in unknown samples is determined from the calibration curve.



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Caption: A generalized workflow for the quantitative analysis of Mirtazapine.

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